A Technical Guide to the Synthesis and Purification of [D-Asn5]-Oxytocin
A Technical Guide to the Synthesis and Purification of [D-Asn5]-Oxytocin
This technical guide provides an in-depth overview of the chemical synthesis and purification of [D-Asn5]-Oxytocin, an analogue of the neurohypophysial hormone oxytocin. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
[D-Asn5]-Oxytocin is an analogue of oxytocin where the L-asparagine residue at position 5 is substituted with its D-enantiomer. The sequence is CYIQ-[D-Asn]-CPLG-NH2, with a disulfide bridge between the two cysteine residues.[1][2] This modification has been shown to result in very low specific oxytocic and vasodepressor activities, although it retains a similar intrinsic activity to oxytocin in cumulative dose-response studies.[1][3][4]
Synthesis of [D-Asn5]-Oxytocin
The primary method for the synthesis of [D-Asn5]-Oxytocin is Solid-Phase Peptide Synthesis (SPPS).[5][6][7][8] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the synthesis of oxytocin and its analogues.[5][6][7][8]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of [D-Asn5]-Oxytocin on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Table 1: Materials and Reagents for Synthesis
| Reagent | Purpose | Typical Concentration/Amount |
| Rink Amide Resin | Solid support for peptide assembly | 0.5 - 1.0 mmol/g substitution |
| Fmoc-protected Amino Acids | Building blocks for the peptide chain | 3 - 5 equivalents per coupling |
| - Fmoc-Gly-OH | ||
| - Fmoc-Leu-OH | ||
| - Fmoc-Pro-OH | ||
| - Fmoc-Cys(Trt)-OH | ||
| - Fmoc-D-Asn(Trt)-OH | ||
| - Fmoc-Gln(Trt)-OH | ||
| - Fmoc-Ile-OH | ||
| - Fmoc-Tyr(tBu)-OH | ||
| - Fmoc-Cys(Trt)-OH | ||
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Coupling reagent | 3 - 5 equivalents per coupling |
| DIEA (N,N-Diisopropylethylamine) | Base for coupling reaction | 6 - 10 equivalents per coupling |
| Piperidine in DMF | Fmoc deprotection agent | 20% (v/v) |
| DMF (N,N-Dimethylformamide) | Solvent for washing and reactions | - |
| DCM (Dichloromethane) | Solvent for washing | - |
| TFA (Trifluoroacetic acid) | Cleavage from resin and side-chain deprotection | 95% in cleavage cocktail |
| TIS (Triisopropylsilane) | Scavenger during cleavage | 2.5% in cleavage cocktail |
| Water | Scavenger during cleavage | 2.5% in cleavage cocktail |
Synthesis Steps:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes.
-
Washing: The resin is thoroughly washed with DMF and DCM.
-
First Amino Acid Coupling (Glycine): Fmoc-Gly-OH is pre-activated with HBTU and DIEA in DMF and then added to the resin. The reaction is allowed to proceed for 2 hours.
-
Washing: The resin is washed with DMF and DCM.
-
Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the sequence: Leu, Pro, Cys(Trt), D-Asn(Trt), Gln(Trt), Ile, Tyr(tBu), and Cys(Trt).
-
Final Fmoc Deprotection: The Fmoc group of the final amino acid (Cys) is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is lyophilized to obtain the crude linear peptide.
Cyclization: Disulfide Bond Formation
The linear peptide is cyclized to form the disulfide bridge between the two cysteine residues.
Experimental Protocol: Oxidative Folding
-
The lyophilized crude peptide is dissolved in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate buffer, pH 8.0-8.5).
-
The solution is stirred gently and exposed to air to facilitate oxidation. Alternatively, an oxidizing agent such as hydrogen peroxide or potassium ferricyanide can be used in a controlled manner.
-
The progress of the cyclization is monitored by HPLC.
-
Once the reaction is complete, the solution is acidified (e.g., with acetic acid) and lyophilized.
Purification of [D-Asn5]-Oxytocin
The crude cyclized peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
Experimental Protocol: Preparative RP-HPLC
Table 2: HPLC Purification Parameters
| Parameter | Condition |
| Column | C18 silica column (e.g., 10 µm particle size, 250 x 22 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient from 5% to 45% Mobile Phase B over 40 minutes |
| Flow Rate | 10 - 20 mL/min |
| Detection | UV absorbance at 220 nm and 280 nm |
Purification Steps:
-
The lyophilized crude cyclic peptide is dissolved in a minimal amount of Mobile Phase A.
-
The solution is injected onto the preparative RP-HPLC column.
-
Fractions are collected based on the UV chromatogram peaks.
-
The fractions are analyzed by analytical HPLC to determine their purity.
-
Fractions with the desired purity (>98%) are pooled and lyophilized to obtain the final purified [D-Asn5]-Oxytocin.
Characterization
The identity and purity of the final product are confirmed by analytical HPLC and mass spectrometry.
Table 3: Characterization Data for [D-Asn5]-Oxytocin
| Analysis | Expected Result |
| Molecular Formula | C43H66N12O12S2 |
| Molecular Weight | 1007.19 g/mol [10][11] |
| Purity (Analytical HPLC) | > 98% |
| Mass Spectrometry (ESI-MS) | [M+H]+ = 1008.2 |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of [D-Asn5]-Oxytocin.
Chemical Structure of [D-Asn5]-Oxytocin
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [D-Asn5]-Oxytocin | TargetMol [targetmol.com]
- 5. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 9. researchgate.net [researchgate.net]
- 10. [D-Asn5]-Oxytocin - SRIRAMCHEM [sriramchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
